2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide
Overview
Description
The compound “2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an acetamide group (an acetyl group bound to an amine), and a thioether linkage (a sulfur atom connected to two carbon atoms, one of which is part of a benzyl group that also has a chlorine substituent) .
Synthesis Analysis
While specific synthesis methods for “2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide” were not found, similar compounds have been synthesized in the literature. For instance, a series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-Helicobacter pylori activity . Another study reported the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which were evaluated for their urease inhibitor activities .
Scientific Research Applications
- Quinazolinone derivatives, including this compound, have shown promise in antimicrobial and antitubercular activities . Researchers investigate their potential as novel agents against bacterial and mycobacterial infections.
- 2° and 3° benzylic halides typically react via an SN1 pathway, involving resonance-stabilized carbocations . Understanding these reactions aids in drug design and synthesis.
Antimicrobial and Antitubercular Activity
Benzylic Position Reactions
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-pyridin-3-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-4-1-3-11(7-12)9-19-10-14(18)17-13-5-2-6-16-8-13/h1-8H,9-10H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBFQSBSBHPUAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-pyridin-3-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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